2-Dimethylamino-5-methoxy-N-ethylaniline
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Overview
Description
N2-Ethyl-4-methoxy-N1,N1-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C11H18N2O It is a derivative of benzene, featuring both ethyl and methoxy groups attached to the benzene ring, along with dimethylamine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-4-methoxy-N1,N1-dimethylbenzene-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzene-1,2-diamine.
Alkylation: The diamine undergoes alkylation with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Methylation: The resulting compound is then methylated using methyl iodide and a strong base like sodium hydride to introduce the dimethylamine groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-Ethyl-4-methoxy-N1,N1-dimethylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N2-Ethyl-4-methoxy-N1,N1-dimethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-Ethyl-4-methoxy-N1,N1-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethylbenzene-1,2-diamine: A simpler analog without the ethyl and methoxy groups.
N,N’-Dimethylethylenediamine: Lacks the aromatic benzene ring but has similar diamine functionality.
Uniqueness
N2-Ethyl-4-methoxy-N1,N1-dimethylbenzene-1,2-diamine is unique due to the presence of both ethyl and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-N-ethyl-4-methoxy-1-N,1-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-5-12-10-8-9(14-4)6-7-11(10)13(2)3/h6-8,12H,5H2,1-4H3 |
InChI Key |
NFPZNOHMRPAOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)OC)N(C)C |
Origin of Product |
United States |
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